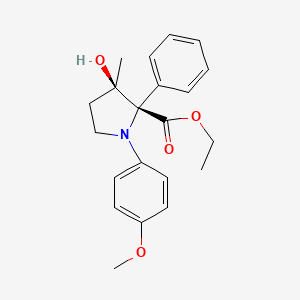

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a highly specialized organic compound, notable for its intricate structure and diverse functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amino Acid Precursors: : This compound is synthesized starting from amino acids which undergo a series of reactions including esterification, cyclization, and subsequent functional group modifications.

Cyclization Reactions: : The key step often involves cyclization of the precursor molecules under controlled temperature and pressure conditions, typically employing catalysts like trifluoroacetic acid.

Hydroxylation: : Introduction of the hydroxyl group is achieved through selective hydroxylation reactions, using agents such as osmium tetroxide.

Batch Processing: : Typically involves multiple stages of synthesis, followed by purification steps like recrystallization or chromatography.

Continuous Flow Systems: : Used to enhance yield and efficiency, where reactants are continuously fed into the system, and products are extracted.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidation to form ketones or carboxylic acids, depending on the reagents used.

Reduction: : Reduction reactions can be performed to obtain secondary alcohols or amines.

Substitution: : Various functional groups on the pyrrolidine ring can be substituted through nucleophilic substitution reactions.

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Catalysts: : Palladium on carbon for hydrogenation reactions.

Oxidation Products: : Such as ketones, aldehydes, or carboxylic acids.

Reduction Products: : Such as secondary alcohols or amines.

Substitution Products: : Depending on the substituents introduced, new derivatives of the parent compound.

Applications De Recherche Scientifique

Chemistry: : Used as a chiral building block in asymmetric synthesis, providing a route to synthesize enantiomerically pure compounds.

Biology: : Investigated for its interactions with biological systems, potentially as a lead compound in drug discovery.

Industry: : Used in the synthesis of fine chemicals, intermediates for pharmaceuticals, and agrochemicals.

Mécanisme D'action

Molecular Targets: : The compound targets specific enzymes or receptors in biological systems. Its hydroxyl and methoxy groups play crucial roles in binding interactions.

Pathways Involved: : It can modulate pathways related to inflammation or pain, making it a candidate for therapeutic development.

Comparaison Avec Des Composés Similaires

Similar Compounds:

Ethyl (2S,3R)-3-hydroxy-1-(3-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : A close analogue differing by the position of the methoxy group, which can influence its biological activity.

Ethyl (2S,3R)-3-hydroxy-1-(4-ethoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : Another analogue with an ethoxy group instead of a methoxy group, affecting its reactivity and interaction with biological targets.

Structural Features: : The specific arrangement of functional groups in Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate confers unique stereochemistry and reactivity profiles.

Application Spectrum: : Its versatility in synthetic applications and potential therapeutic benefits set it apart from other similar compounds.

Activité Biologique

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.

- Chiral Resolution : The compound is synthesized as a single enantiomer through methods that prevent racemization.

- Functionalization : Introduction of the methoxy and phenyl groups is achieved via electrophilic aromatic substitution and other functionalization techniques.

Immunomodulatory Effects

The compound's structural similarity to known immunomodulators suggests potential activity in modulating immune responses. For example, similar compounds have been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a critical role in immune regulation.

- Mechanism of Action : Compounds that activate AhR can influence cytokine production and T cell differentiation.

- Potential Applications : This suggests possible applications in treating autoimmune diseases or conditions characterized by dysregulated immune responses.

In Vivo Studies

In animal models, derivatives of pyrrolidine compounds have been tested for their efficacy in reducing inflammation and allergic responses:

- Study on Asthma Models : A related compound demonstrated a reduction in airway hyperresponsiveness in mice models of asthma by inhibiting IL-4 and IL-5 production, suggesting a similar potential for this compound.

Toxicology and Safety Profile

While the biological activities are promising, it is essential to assess the safety profile:

- Toxicity Tests : Preliminary tests indicate low toxicity levels in cultured cells, but further studies are necessary to confirm these findings in vivo.

Propriétés

IUPAC Name |

ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3/t20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXOBTFCZWMSCK-NHCUHLMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1([C@](CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.